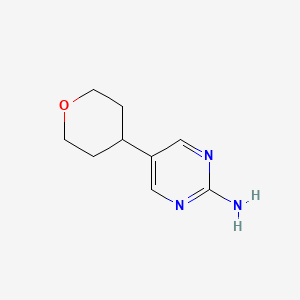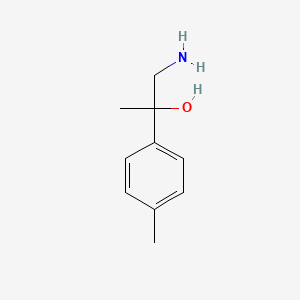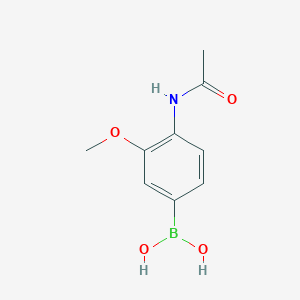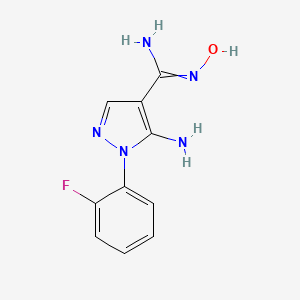![molecular formula C15H22N4 B11742772 N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11742772.png)
N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-(dimethylamino)benzaldehyde with isopropyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a Schiff base intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[4-(dimethylamino)phenyl]methyl}-2,2-dimethylpropanamide
- N-{[4-(dimethylamino)phenyl]methyl}-2-(5-methyltetrazol-1-yl)acetamide
Uniqueness
N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific structural features, such as the presence of both a dimethylamino group and a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C15H22N4 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-12(2)19-15(9-10-17-19)16-11-13-5-7-14(8-6-13)18(3)4/h5-10,12,16H,11H2,1-4H3 |
Clé InChI |
YHTYYPKEAULNCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC=N1)NCC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11742698.png)
![{[(1-methyl-1H-pyrrol-2-yl)methylidene]amino}urea](/img/structure/B11742700.png)

![N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11742725.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11742738.png)

![[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742747.png)





![1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742774.png)

